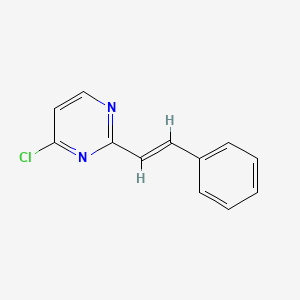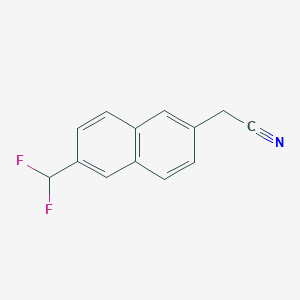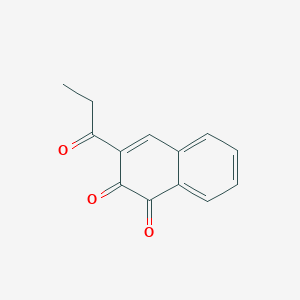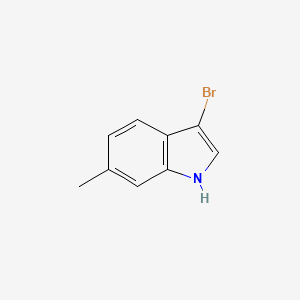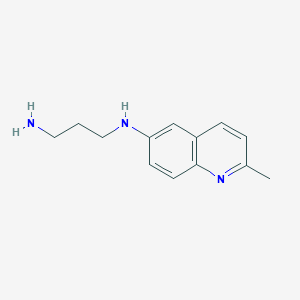
N1-(2-Methylquinolin-6-yl)propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-Methylquinolin-6-yl)propane-1,3-diamine is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a quinoline ring substituted with a methyl group at the 2-position and a propane-1,3-diamine moiety attached at the 6-position of the quinoline ring. This compound has garnered interest due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Methylquinolin-6-yl)propane-1,3-diamine typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Substitution at the 2-Position:
Attachment of the Propane-1,3-Diamine Moiety: The final step involves the nucleophilic substitution reaction where the 6-position of the quinoline ring is substituted with propane-1,3-diamine. This can be achieved using a suitable leaving group and a base to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N1-(2-Methylquinolin-6-yl)propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the quinoline ring or the amine groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives or amine groups.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
N1-(2-Methylquinolin-6-yl)propane-1,3-diamine has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N1-(2-Methylquinolin-6-yl)propane-1,3-diamine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound has been shown to inhibit phosphopantetheinyl transferase, an enzyme involved in the post-translational modification of proteins.
Anti-inflammatory Effects: The compound exhibits anti-inflammatory properties by modulating the levels of inflammatory mediators such as interleukin 1-beta and nuclear factor kappa-B, thereby reducing inflammation in tissues.
Comparison with Similar Compounds
N1-(2-Methylquinolin-6-yl)propane-1,3-diamine can be compared with other similar compounds to highlight its uniqueness:
N1-(2-Methylquinolin-4-yl)propane-1,3-diamine: Similar structure but with the propane-1,3-diamine moiety attached at the 4-position of the quinoline ring.
N1-(5-Methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine:
N′-(pyridin-2-yl)propane-1,3-diamine: A related compound with a pyridine ring instead of a quinoline ring, used in catalysis and other applications.
Properties
CAS No. |
802302-31-4 |
|---|---|
Molecular Formula |
C13H17N3 |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
N'-(2-methylquinolin-6-yl)propane-1,3-diamine |
InChI |
InChI=1S/C13H17N3/c1-10-3-4-11-9-12(15-8-2-7-14)5-6-13(11)16-10/h3-6,9,15H,2,7-8,14H2,1H3 |
InChI Key |
WNLOIRKWPKOWGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)NCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B11890420.png)
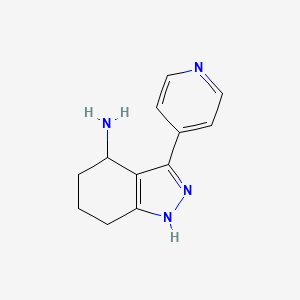
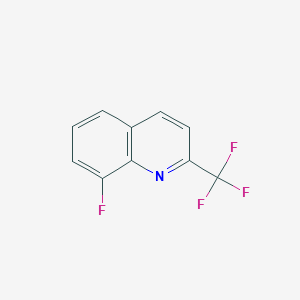
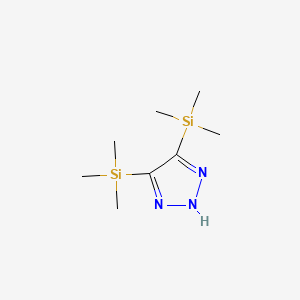
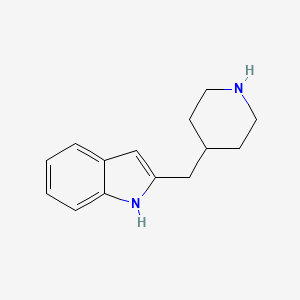

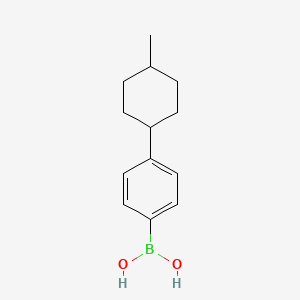
![6-Phenylbenzo[d]thiazole](/img/structure/B11890481.png)
![1,6-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11890482.png)

